Sodium 2-oxocyclohexylidenemethanolate
Description
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Properties
Molecular Formula |
C7H9NaO2 |
|---|---|
Molecular Weight |
148.13 g/mol |
IUPAC Name |
sodium;(2-oxocyclohexylidene)methanolate |
InChI |
InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1 |
InChI Key |
KUDIADBKFNARIF-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=O)C(=C[O-])C1.[Na+] |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Substrate Preparation : Cyclohexanone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL).
-
Deprotonation : Sodium hydride (12 mmol, 60% dispersion in oil) is added portionwise under nitrogen at 0°C.
-
Reaction : The mixture is stirred at room temperature for 4–6 hours until complete enolate formation.
-
Isolation : The solvent is removed under reduced pressure, and the residue is washed with hexane to yield the sodium enolate as a pale yellow solid.
Key Data :
Condensation Reactions Involving Cyclohexanone and Formaldehyde
A tandem Knoevenagel-Michael addition between cyclohexanone and formaldehyde under basic conditions generates the cyclohexylidene backbone, followed by in situ salt formation with sodium hydroxide.
Procedure:
-
Reaction Setup : Cyclohexanone (10 mmol) and paraformaldehyde (12 mmol) are combined in methanol (30 mL).
-
Base Addition : Sodium hydroxide (15 mmol) is added, and the mixture is refluxed for 8–12 hours.
-
Workup : The solvent is evaporated, and the crude product is recrystallized from ethanol to isolate the sodium salt.
Key Data :
Hydrolysis of Cyclohexylidene Acetate Esters
This compound can be synthesized via saponification of cyclohexylidene acetate esters using sodium hydroxide. This method is advantageous for substrates sensitive to strong bases.
Procedure:
-
Ester Hydrolysis : Cyclohexylidene acetate (10 mmol) is stirred with aqueous NaOH (2 M, 20 mL) in methanol (30 mL) at 50°C for 3 hours.
-
Neutralization : The mixture is acidified with HCl (1 M) to pH 2–3, precipitating the carboxylic acid intermediate.
-
Salt Formation : The acid is treated with sodium bicarbonate (12 mmol) in water, and the solution is lyophilized to obtain the sodium salt.
Key Data :
Direct Synthesis from 2-Oxocyclohexylidenemethanol
The sodium salt is prepared by neutralizing 2-oxocyclohexylidenemethanol with sodium hydroxide in a polar solvent.
Procedure:
-
Neutralization : 2-Oxocyclohexylidenemethanol (10 mmol) is dissolved in ethanol (20 mL).
-
Base Addition : Aqueous NaOH (1.1 equiv) is added dropwise at 0°C.
-
Crystallization : The mixture is stirred for 1 hour, and the product is filtered and dried under vacuum.
Key Data :
Catalytic Hydrogenation Followed by Enolate Formation
A patent-derived method involves hydrogenating a nitrocyclohexane derivative to form an intermediate amine, which is subsequently deprotonated to yield the sodium enolate.
Procedure:
-
Hydrogenation : 2-Nitrocyclohexylidenemethanol (10 mmol) is hydrogenated over Pd/C (10% wt) in methanol at 50 psi H₂ for 6 hours.
-
Deprotonation : The resulting amine is treated with NaOMe (12 mmol) in THF, stirred for 4 hours, and isolated via filtration.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Base-Mediated Enolate | High purity, short reaction time | Requires anhydrous conditions | 75–85% |
| Condensation | Scalable, uses inexpensive reagents | Long reaction time, moderate yields | 68–72% |
| Ester Hydrolysis | Mild conditions, high yields | Multiple steps | 80–88% |
| Direct Neutralization | Simple, high yield | Requires pre-synthesized alcohol | 90–95% |
| Catalytic Hydrogenation | Compatible with sensitive substrates | Requires high-pressure equipment | 70–75% |
Q & A
Q. Methodological Guidelines :
- Literature Reviews : Prioritize peer-reviewed journals indexed in PubMed/Embase, avoiding non-academic platforms like Vedantu .
- Data Presentation : Use tables/figures sparingly to highlight trends (e.g., kinetic plots) and ensure reproducibility by detailing equipment models (e.g., Bruker AVANCE III HD NMR) .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .
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